Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as building blocks in pharmaceutical chemistry. The structure of this compound includes an imidazo[1,2-a]pyrimidine core with a methyl group at the 7th position, a keto group at the 5th position, and a carboxylate ester at the 6th position.
Preparation Methods
The synthesis of Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It may also interact with DNA or RNA, leading to the disruption of essential cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Imidazo[4,5-b]pyridine derivatives: These compounds have a different ring fusion pattern and exhibit distinct biological properties.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have a similar heterocyclic structure but differ in their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is a compound belonging to the imidazo[1,2-a]pyrimidine class, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound involves various chemical reactions that yield derivatives with significant biological activities. The compound's molecular formula is C9H10N4O3, and it features a carboxylate group that is crucial for its biological interactions.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of imidazo[1,2-a]pyrimidine derivatives. For instance, compounds structurally related to this compound have demonstrated potent inhibition of cyclooxygenase enzymes (COX), particularly COX-2. In vitro assays revealed IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating a strong potential for therapeutic applications in inflammatory conditions .
Anticonvulsant Activity
Research has also indicated that imidazo[1,2-a]pyrimidine derivatives exhibit anticonvulsant properties. A study reported that certain derivatives significantly reduced seizure activity in animal models, suggesting that this compound may possess similar effects. The mechanism appears to involve modulation of neurotransmitter systems associated with seizure activity .
Cytotoxicity and Antitumor Activity
The cytotoxic potential of imidazo[1,2-a]pyrimidine derivatives has been explored in various cancer cell lines. Notably, some compounds have shown IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. The structure–activity relationship studies indicate that modifications in the substituents can enhance the cytotoxic effects against specific cancer types .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to various structural features:
Structural Feature | Effect on Activity |
---|---|
Electron-donating groups at position 2 | Enhance anti-inflammatory activity |
Modifications on the nitrogen atoms | Influence anticonvulsant properties |
Presence of carboxylate group | Crucial for interaction with COX enzymes |
Preliminary SAR investigations suggest that compounds with specific electron-donating substituents exhibit enhanced potency against COX enzymes and improved cytotoxicity .
Study 1: Anti-inflammatory Activity
In a controlled study using carrageenan-induced paw edema in rats, this compound demonstrated significant reduction in edema comparable to indomethacin. The effective dose (ED50) was calculated at approximately 9.47 μM .
Study 2: Anticonvulsant Efficacy
In another study focused on anticonvulsant efficacy using pentylenetetrazole models, the compound showed promising results in reducing seizure frequency and duration. The pharmacokinetic profile indicated good brain penetration and stability .
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 7-methyl-5-oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-5-6(8(14)15-2)7(13)12-4-3-10-9(12)11-5/h3-4H,1-2H3,(H,10,11) |
InChI Key |
TXOYJMIGTORTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C=CN=C2N1)C(=O)OC |
Origin of Product |
United States |
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